2-Bromo-4,5-dimethyl-3-nitropyridine
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Overview
Description
2-Bromo-4,5-dimethyl-3-nitropyridine is an organic compound belonging to the class of nitropyridines It is characterized by the presence of a bromine atom at the 2-position, two methyl groups at the 4 and 5 positions, and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dimethyl-3-nitropyridine typically involves the nitration of 2-bromo-4,5-dimethylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-dimethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include 2-amino-4,5-dimethyl-3-nitropyridine or 2-thio-4,5-dimethyl-3-nitropyridine.
Reduction: 2-Bromo-4,5-dimethyl-3-aminopyridine.
Oxidation: 2-Bromo-4,5-dimethyl-3-pyridinecarboxylic acid.
Scientific Research Applications
2-Bromo-4,5-dimethyl-3-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
Comparison with Similar Compounds
2-Bromo-3-nitropyridine: Lacks the methyl groups at the 4 and 5 positions, making it less sterically hindered.
4,5-Dimethyl-3-nitropyridine: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-Bromo-4,5-dimethylpyridine: Lacks the nitro group, which limits its applications in redox chemistry.
Uniqueness: 2-Bromo-4,5-dimethyl-3-nitropyridine is unique due to the combination of the bromine atom, nitro group, and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
2-bromo-4,5-dimethyl-3-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-3-9-7(8)6(5(4)2)10(11)12/h3H,1-2H3 |
InChI Key |
CJSNTPYUBRBJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)[N+](=O)[O-])Br |
Origin of Product |
United States |
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